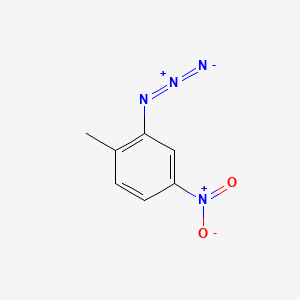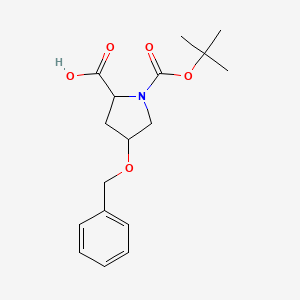
4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
説明
“4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a complex organic compound. The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This flow process is more efficient, versatile, and sustainable compared to the batch process .Molecular Structure Analysis
The molecular structure of the tert-butoxycarbonyl group, a key component of the compound, is represented by the formula C5H9O2 . The average mass of this group is 101.12376 and the monoisotopic mass is 101.06025 .Chemical Reactions Analysis
The tert-butoxycarbonyl group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . This group is used in the synthesis of a variety of organic compounds .科学的研究の応用
Molecular Structure and Crystallography
Research on compounds structurally related to 4-(benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid often focuses on their molecular structure and crystallography. For instance, studies have analyzed the conformation of similar pyrrolidine rings and the angles formed with adjacent groups, contributing to our understanding of their three-dimensional arrangement and potential interactions in larger molecular structures (Yuan et al., 2010).
Synthesis and Derivatives
The synthesis of various derivatives of similar compounds is a significant area of research. These studies explore methods to create new compounds with potential applications in various fields, such as material science and medicinal chemistry. For example, research has been conducted on the synthesis of ortho-linked polyamides using related bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol (Hsiao et al., 2000).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of related compounds is crucial. Studies in this field may include reactions under various conditions and the creation of novel structures with unique properties. For instance, the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, where derivatives similar to the target compound are used, provides insight into reaction mechanisms and outcomes (Leban & Colson, 1996).
Potential Pharmaceutical Applications
Research into the pharmaceutical applications of related compounds has been explored. This includes the synthesis of new derivatives and evaluation of their biological activities, such as antimicrobial properties. For example, the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from compounds similar to this compound and their subsequent evaluation for anti-microbial activities illustrates the potential medicinal relevance of these compounds (Pund et al., 2020).
Photophysical Properties
Studies have also delved into the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of compounds similar to the target molecule. These research efforts contribute to our understanding of the luminescence efficienciesand excited state lifetimes of these materials, which could have implications for their use in optoelectronic applications (Sivakumar et al., 2011).
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIGGVANZFKXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160250 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(phenylmethoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40350-83-2 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(phenylmethoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40350-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-(phenylmethoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




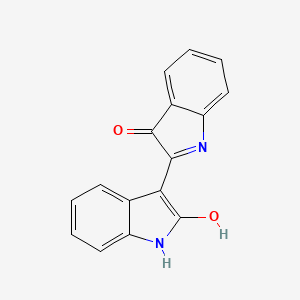




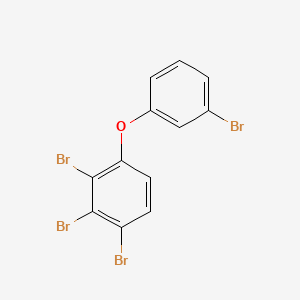

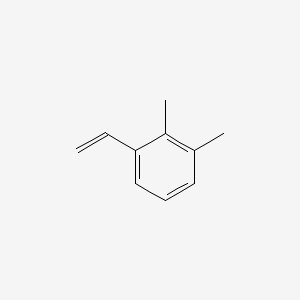
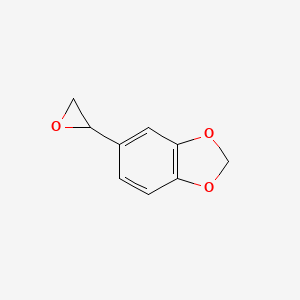
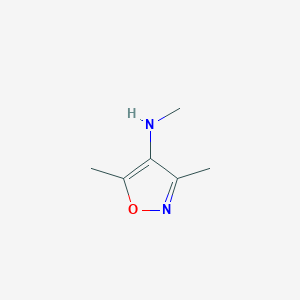
![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B3425243.png)

